

An In-Depth Technical Guide to 4'-Cyclohexylacetophenone: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: *1-(4-Cyclohexylphenyl)propan-1-one*

Cat. No.: B453452

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A Note to the Researcher: The initial query for "**1-(4-Cyclohexylphenyl)propan-1-one**" did not yield a well-documented compound with a registered CAS number in publicly available scientific databases. This suggests that it is a rare or novel chemical entity. However, a closely related and extensively characterized analogue, 1-(4-Cyclohexylphenyl)ethanone, commonly known as 4'-Cyclohexylacetophenone, is a significant compound with established properties and applications. This guide, therefore, focuses on this well-documented analogue to provide a comprehensive and technically sound resource for researchers, scientists, and drug development professionals.

Introduction

4'-Cyclohexylacetophenone is an aromatic ketone that features a cyclohexyl moiety attached to a phenyl ring, which in turn is bonded to an acetyl group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and liquid crystals. Its synthesis and reactivity are primarily governed by the principles of electrophilic aromatic substitution, and its characterization relies on standard spectroscopic techniques. This guide will provide a detailed overview of its chemical identity, synthesis, properties, and potential applications, with a focus on the underlying scientific principles and practical experimental considerations.

Chemical Identity and Properties

The definitive identification of a chemical compound is crucial for regulatory compliance, safety, and reproducibility of scientific research.

Identifier	Value	Source
IUPAC Name	1-(4-Cyclohexylphenyl)ethanone	[1]
CAS Number	18594-05-3	[1]
Molecular Formula	C ₁₄ H ₁₈ O	[1]
Molecular Weight	202.29 g/mol	[1]

A comprehensive understanding of the physicochemical properties of 4'-Cyclohexylacetophenone is essential for its handling, purification, and application in synthetic protocols.

Property	Value	Source
Appearance	White to off-white crystalline solid	
Melting Point	68-70 °C	
Boiling Point	179-181 °C at 14 mmHg	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.	General chemical knowledge

Synthesis of 4'-Cyclohexylacetophenone via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 4'-Cyclohexylacetophenone is the Friedel-Crafts acylation of cyclohexylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of cyclohexylbenzene.[2][3]

Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl_3). The acylium ion is then attacked by the electron-rich aromatic ring of cyclohexylbenzene. The cyclohexyl group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.

Experimental Protocol

Materials:

- Cyclohexylbenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents)

and anhydrous dichloromethane.

- Cool the suspension to 0 °C in an ice bath.
- Add cyclohexylbenzene (1.0 equivalent) to the flask.
- Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4'-Cyclohexylacetophenone.

Synthesis Workflow Diagram



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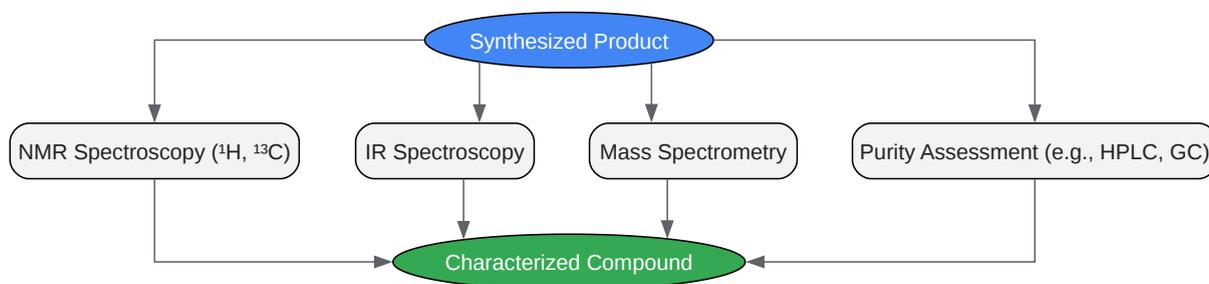
Caption: Friedel-Crafts acylation workflow for 4'-Cyclohexylacetophenone.

Analytical Characterization

The identity and purity of the synthesized 4'-Cyclohexylacetophenone should be confirmed using standard analytical techniques.

Technique	Expected Results
¹ H NMR	Aromatic protons will appear as two doublets in the range of 7.2-7.9 ppm. The cyclohexyl protons will be a series of multiplets between 1.2-2.6 ppm. The methyl protons of the acetyl group will be a singlet around 2.5 ppm.
¹³ C NMR	The carbonyl carbon will be observed around 198 ppm. Aromatic carbons will be in the 128-145 ppm region. The aliphatic carbons of the cyclohexyl and methyl groups will appear in the upfield region.
IR Spectroscopy	A strong absorption band characteristic of the C=O stretch of the ketone will be present around 1680 cm ⁻¹ . C-H stretching of the aromatic and aliphatic groups will be observed around 3000-3100 cm ⁻¹ and 2850-2950 cm ⁻¹ , respectively.
Mass Spectrometry	The molecular ion peak (M ⁺) will be observed at m/z = 202.29.

Analytical Workflow Diagram



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Caption: Analytical workflow for the characterization of 4'-Cyclohexylacetophenone.

Applications in Research and Drug Development

4'-Cyclohexylacetophenone serves as a versatile building block in the synthesis of more complex molecules with potential biological activity. Aromatic ketones are known pharmacophores in medicinal chemistry.[4] The presence of the cyclohexyl group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Potential areas of application include:

- **Synthesis of Novel Heterocycles:** The ketone functionality can be readily transformed into various heterocyclic systems, which are prevalent in many drug scaffolds.
- **Development of Kinase Inhibitors:** The phenyl ketone moiety can serve as a hinge-binding element in certain kinase inhibitors.
- **Liquid Crystal Research:** The rigid core of the molecule makes it a candidate for incorporation into liquid crystal structures.

Safety and Handling

4'-Cyclohexylacetophenone should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4'-Cyclohexylacetophenone is a valuable and well-characterized chemical intermediate. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The detailed analytical data provides a clear fingerprint for its identification and quality control. For researchers and drug development professionals, this compound offers a versatile scaffold for the exploration of new chemical entities with potential therapeutic applications.

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